4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole

Description

Molecular Architecture and Bonding Patterns

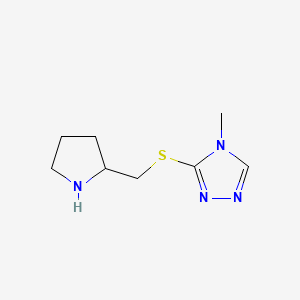

The molecular formula of 4-methyl-3-((pyrrolidin-2-ylmethyl)thio)-4H-1,2,4-triazole is C₈H₁₄N₄S , with a molecular weight of 198.29 g/mol . The SMILES notation (CN1C(SCC2NCCC2)=NN=C1 ) reveals a 1,2,4-triazole ring substituted at position 3 with a methylthio group (-S-CH₂-) linked to a pyrrolidin-2-ylmethyl moiety (Figure 1). The pyrrolidine ring, a five-membered secondary amine, introduces stereochemical complexity due to its non-planar structure and potential for hydrogen bonding via the nitrogen lone pair.

Key bonding features include:

- Triazole ring : The 1,2,4-triazole core exhibits aromatic character, with delocalized π-electrons across the N1–C2–N3–C4–N5 atoms.

- Thioether bridge : The sulfur atom at position 3 forms a single bond to a methylene group (-CH₂-), which connects to the pyrrolidine ring.

- Pyrrolidine substituent : The saturated five-membered ring adopts an envelope conformation, with the nitrogen atom participating in hydrogen bonding.

Computational chemistry data further characterize the molecule’s properties (Table 1):

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 42.74 Ų |

| LogP (Partition coefficient) | 0.6592 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Table 1. Computed physicochemical properties of this compound.

The moderate TPSA value suggests balanced hydrophilicity and lipophilicity, while the low LogP indicates limited membrane permeability compared to more lipophilic analogs.

Properties

Molecular Formula |

C8H14N4S |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

4-methyl-3-(pyrrolidin-2-ylmethylsulfanyl)-1,2,4-triazole |

InChI |

InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-5-7-3-2-4-9-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

AHBPFFHUAHKTKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Hydrazide precursor: 1-R-5-oxo-pyrrolidine-2-carbohydrazide or related hydrazides serve as starting points for introducing the pyrrolidin-2-ylmethylthio group.

- Thioalkylating agents: Pyrrolidin-2-ylmethylthiol or related sulfur nucleophiles.

- Alkaline medium: Commonly sodium hydroxide or potassium hydroxide solutions facilitate cyclization.

- Solvents: Methanol, isopropanol, or other polar solvents are used in reaction media.

Reaction Conditions

- Cyclization is typically conducted under reflux or microwave-assisted heating to accelerate the reaction.

- Microwave irradiation at 600 W for 20-30 minutes has been shown to significantly improve yields and reduce reaction times in related triazole syntheses.

- Reaction monitoring is performed by thin-layer chromatography (TLC), gas chromatography (GC), or mass spectrometry (MS).

Synthetic Route Outline

- Formation of 2-acylhydrazinocarbothioamide intermediate:

- Hydrazide reacts with carbon disulfide or equivalent thiocarbonyl reagents to form the carbothioamide intermediate.

- Alkaline cyclization:

- The intermediate undergoes intramolecular cyclization in alkaline medium, closing the triazole ring.

- Thioalkylation:

- Introduction of the pyrrolidin-2-ylmethylthio substituent occurs either by direct substitution or by reaction with pyrrolidin-2-ylmethyl halides or thiols.

This sequence yields the target compound with the 4-methyl substituent introduced via the acyl group or through methylation steps.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has been demonstrated as an effective method to optimize the synthesis of 1,2,4-triazole derivatives with sulfur substituents.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 20-30 minutes |

| Yield (%) | 70-85 | Up to 97 |

| Energy Consumption | High | Lower |

| Purity of Product | Moderate to High | High |

In a recent study, microwave-assisted synthesis of a related compound, 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, achieved a 97% yield at 600 W power for 30 minutes, indicating the potential for similar conditions to be applied for the pyrrolidinylmethylthio derivative.

Analytical Characterization Techniques

To confirm the structure and purity of this compound, the following methods are employed:

- Infrared spectroscopy (IR): Identification of characteristic triazole ring vibrations and thioether groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR elucidate the chemical environment of methyl, pyrrolidinyl, and triazole protons and carbons.

- Mass spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Elemental analysis: Validates molecular formula.

- Melting point determination: Assesses purity and physical properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the pyrrolidin-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazoles.

Scientific Research Applications

4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the pyrrolidin-2-ylmethylthio group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4H-1,2,4-triazole with structurally related triazole derivatives:

Key Observations :

- Substituent Effects : The target compound’s pyrrolidinylmethylthio group distinguishes it from aromatic or heteroaromatic substituents in compounds like 6l or 3-(benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole . Aliphatic substituents may improve solubility in polar solvents compared to bulky aromatic groups.

- Thioether vs.

- Melting Points : Compounds with aromatic substituents (e.g., 6l ) exhibit higher melting points (125–128°C) due to stronger intermolecular forces, whereas aliphatic derivatives like the target compound likely have lower melting points.

Biological Activity

4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 212.32 g/mol. The compound features a triazole ring fused with a pyrrolidine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that derivatives of triazoles exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has shown promise in various studies:

- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against bacterial infections. A study highlighted the antibacterial potential of similar compounds against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Triazoles are widely used in antifungal therapies. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes .

- Anticancer Potential : Some triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the pyrrolidine group may enhance this activity through specific receptor interactions or by modulating signaling pathways involved in cell survival .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.

- Modulation of Receptor Activity : The interaction between the compound and various receptors (e.g., adenosine receptors) may lead to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that triazole derivatives can activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.